tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with hydroxyl and difluoro groups The tert-butyl group is attached to the nitrogen atom of the pyrrolidine ring
Mechanism of Action
Target of Action
The tert-butyl group, a component of the compound, is known for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group, part of the compound, is known for its unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .
Biochemical Pathways
The tert-butyl group, a component of the compound, is known to be relevant in biosynthetic and biodegradation pathways .
Result of Action
Compounds with a tert-butyl group, like “tert-butyl (4r)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate”, are known for their unique reactivity pattern, which is highlighted by their characteristic applications in chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be achieved using oxidizing agents like osmium tetroxide or hydrogen peroxide.
tert-Butyl Protection: The tert-butyl group is introduced through a protection reaction, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the difluoro groups or other functional groups to yield various reduced products.
Substitution: The compound can participate in substitution reactions, where the difluoro groups or hydroxyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, hydrogen peroxide, or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or metabolic disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound can be used in studies investigating enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It can be employed in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4R)-3,3-difluoro-4-hydroxyproline
- tert-Butyl (4R)-3,3-difluoro-4-hydroxyazetidine
- tert-Butyl (4R)-3,3-difluoro-4-hydroxythiazolidine
Uniqueness
tert-Butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of both difluoro and hydroxyl groups on the pyrrolidine ring, along with the tert-butyl protection, imparts distinct chemical and physical properties that differentiate it from similar compounds. These features contribute to its potential utility in various applications, particularly in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
tert-butyl (4R)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-8(2,3)15-7(14)12-4-6(13)9(10,11)5-12/h6,13H,4-5H2,1-3H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRJRMARSARGCB-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C(C1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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